5-Methoxy-6-[5-(5-methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-2-phenyl-2,3-dihydropyridazin-3-one
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Overview
Description
5-Methoxy-6-[5-(5-methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-2-phenyl-2,3-dihydropyridazin-3-one is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-6-[5-(5-methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-2-phenyl-2,3-dihydropyridazin-3-one involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrimidine ring, the construction of the pyrrole ring, and the final coupling to form the dihydropyridazinone core. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-6-[5-(5-methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-2-phenyl-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, and nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-Methoxy-6-[5-(5-methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-2-phenyl-2,3-dihydropyridazin-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-Methoxy-6-[5-(5-methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-2-phenyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-Methoxy-6-[5-(5-methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-2-phenyl-2,3-dihydropyridazin-3-one stands out due to its unique combination of functional groups and structural complexity. This uniqueness contributes to its diverse range of applications and potential for further research and development.
Properties
Molecular Formula |
C23H24N6O3 |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
5-methoxy-6-[2-(5-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carbonyl]-2-phenylpyridazin-3-one |
InChI |
InChI=1S/C23H24N6O3/c1-15-9-24-14-25-22(15)27-10-16-12-28(13-17(16)11-27)23(31)21-19(32-2)8-20(30)29(26-21)18-6-4-3-5-7-18/h3-9,14,16-17H,10-13H2,1-2H3 |
InChI Key |
GHLZAAADKWNGRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CN=C1N2CC3CN(CC3C2)C(=O)C4=NN(C(=O)C=C4OC)C5=CC=CC=C5 |
Origin of Product |
United States |
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